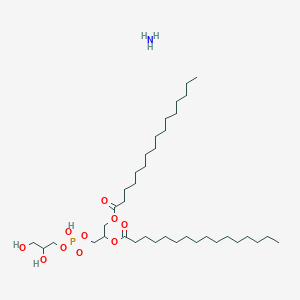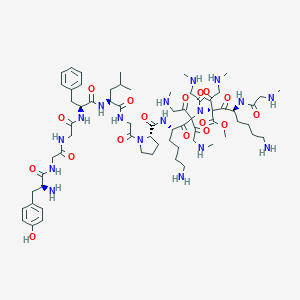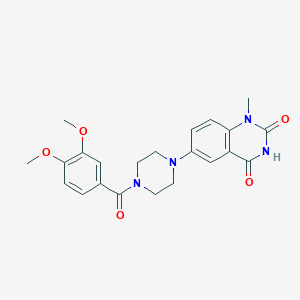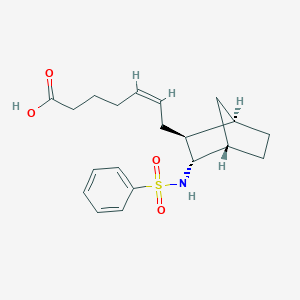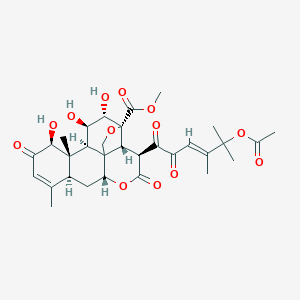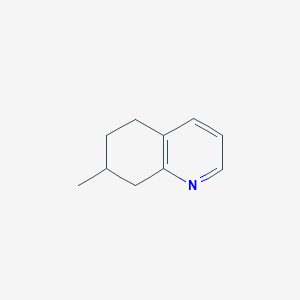
(R)-7-methyl-5,6,7,8-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-7-methyl-5,6,7,8-tetrahydroquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral tetrahydroquinoline derivative that has been synthesized using different methods.
作用機序
The mechanism of action of (R)-7-methyl-5,6,7,8-tetrahydroquinoline is not fully understood. However, it is believed to act on the dopamine and serotonin receptors in the brain. It has been shown to have a high affinity for the dopamine D2 receptor and the serotonin 5-HT2A receptor.
生化学的および生理学的効果
(R)-7-methyl-5,6,7,8-tetrahydroquinoline has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to decrease locomotor activity and induce catalepsy. It has also been shown to decrease the release of dopamine and increase the release of serotonin in the brain.
実験室実験の利点と制限
The advantages of using (R)-7-methyl-5,6,7,8-tetrahydroquinoline in lab experiments include its high enantioselectivity and potential applications in medicinal chemistry. However, the limitations of using this compound include its limited availability and high cost.
将来の方向性
There are several future directions for the study of (R)-7-methyl-5,6,7,8-tetrahydroquinoline. One direction is to further investigate its potential as an antipsychotic agent and its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Another direction is to study its potential as an anti-cancer agent. In addition, more research is needed to fully understand the mechanism of action of this compound. Finally, efforts should be made to develop more efficient and cost-effective methods for synthesizing (R)-7-methyl-5,6,7,8-tetrahydroquinoline.
Conclusion:
(R)-7-methyl-5,6,7,8-tetrahydroquinoline is a chiral tetrahydroquinoline derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its potential as an antipsychotic agent, a treatment for Parkinson's disease and Alzheimer's disease, and an anti-cancer agent. While the mechanism of action of (R)-7-methyl-5,6,7,8-tetrahydroquinoline is not fully understood, it is believed to act on the dopamine and serotonin receptors in the brain. The advantages of using this compound in lab experiments include its high enantioselectivity and potential applications in medicinal chemistry, while the limitations include its limited availability and high cost. There are several future directions for the study of (R)-7-methyl-5,6,7,8-tetrahydroquinoline, including further investigating its potential as an antipsychotic agent and its potential use in the treatment of Parkinson's disease and Alzheimer's disease, studying its potential as an anti-cancer agent, and developing more efficient and cost-effective methods for synthesizing this compound.
合成法
The synthesis of (R)-7-methyl-5,6,7,8-tetrahydroquinoline can be achieved using different methods. One of the most commonly used methods is the asymmetric hydrogenation of 5,6,7,8-tetrahydroquinoline using a rhodium catalyst. This method produces the compound with high enantioselectivity. Other methods include the use of chiral auxiliary and chiral ligands.
科学的研究の応用
(R)-7-methyl-5,6,7,8-tetrahydroquinoline has been the focus of several scientific studies due to its potential applications in various fields. In medicinal chemistry, this compound has been studied for its potential as an antipsychotic agent. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. In addition, this compound has been studied for its potential as an anti-cancer agent.
特性
CAS番号 |
121283-06-5 |
|---|---|
製品名 |
(R)-7-methyl-5,6,7,8-tetrahydroquinoline |
分子式 |
C10H13N |
分子量 |
147.22 g/mol |
IUPAC名 |
(7R)-7-methyl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C10H13N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h2-3,6,8H,4-5,7H2,1H3/t8-/m1/s1 |
InChIキー |
QXBSOZVQPKHCHD-MRVPVSSYSA-N |
異性体SMILES |
C[C@@H]1CCC2=C(C1)N=CC=C2 |
SMILES |
CC1CCC2=C(C1)N=CC=C2 |
正規SMILES |
CC1CCC2=C(C1)N=CC=C2 |
同義語 |
Quinoline, 5,6,7,8-tetrahydro-7-methyl-, (R)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



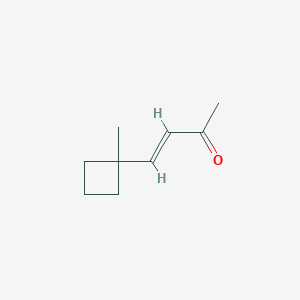
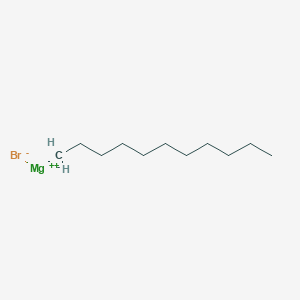
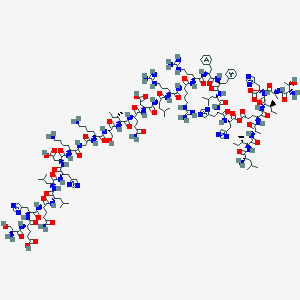
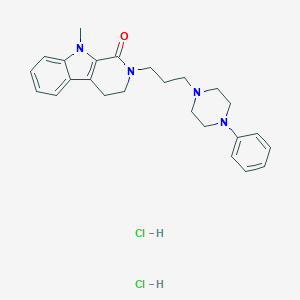
![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B54888.png)
![[(4R,5R)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B54890.png)
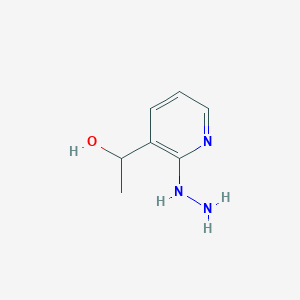
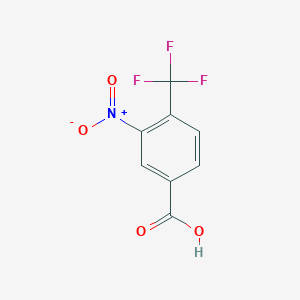
![7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B54901.png)
